N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxyl group, a methyl group, and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-hydroxy-5-methylphenylamine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification of the product can be achieved through large-scale crystallization or industrial chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of N-(2-hydroxy-5-methylphenyl)-4-aminobenzenesulfonamide
Substitution: Formation of various substituted sulfonamides
Scientific Research Applications
N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The presence of the nitro group allows the compound to undergo redox reactions, which can generate reactive intermediates that further interact with biological molecules. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions with proteins and other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
N-(2-hydroxy-5-methylphenyl)-benzenesulfonamide: Lacks the nitro group, which may reduce its ability to undergo redox reactions.
N-(2-hydroxy-5-methylphenyl)-4-aminobenzenesulfonamide: Contains an amino group instead of a nitro group, which may alter its chemical and biological properties.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-9-2-7-13(16)12(8-9)14-21(19,20)11-5-3-10(4-6-11)15(17)18/h2-8,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVLFFHIIKCKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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